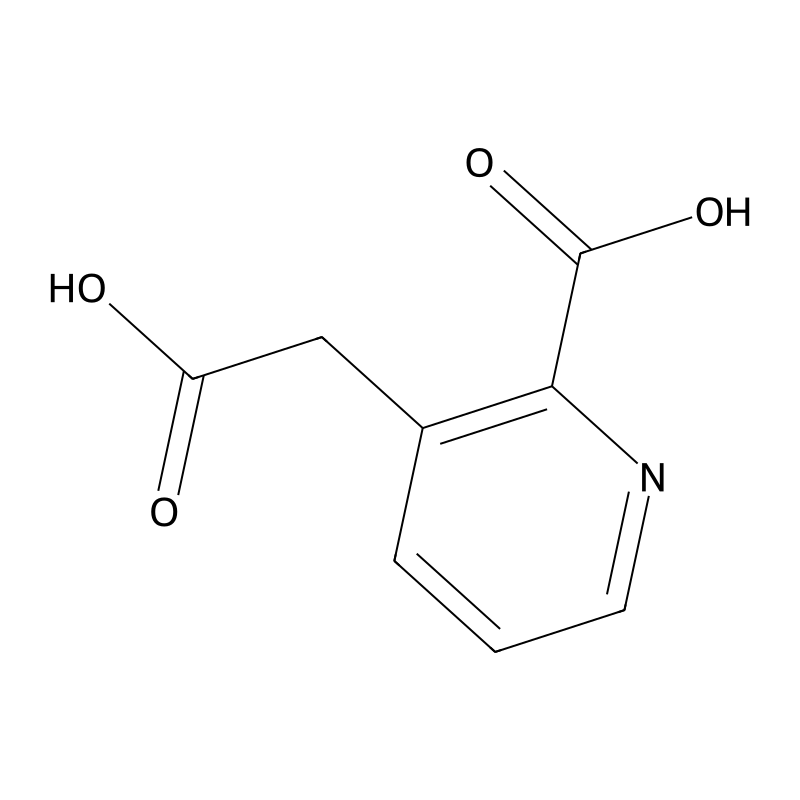Homoquinolinic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Excitotoxicity and NMDA receptor studies:
HQA acts as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory neurotransmission. This means it can partially mimic the effects of the neurotransmitter glutamate, leading to excitotoxicity, a condition characterized by excessive neuronal activation and potential cell death [].
Researchers often use HQA in in vitro and in vivo models to study NMDA receptor function and its role in various neurological diseases. This includes investigating excitotoxicity mechanisms and potential therapeutic strategies for conditions like stroke, epilepsy, and Alzheimer's disease [, ].
Investigating specific NMDA receptor subtypes:
HQA exhibits selectivity for certain NMDA receptor subtypes, particularly those containing the NR2B subunit []. This specific binding allows researchers to probe the functionalities of different receptor subtypes and their contribution to various neurological processes.
Homoquinolinic acid is a chemical compound that serves as a potent excitotoxin and acts as a conformationally restricted analogue of N-methyl-D-aspartate. It is classified as a partial agonist at the glutamate site of the N-methyl-D-aspartate receptor, with a notable selectivity for receptors containing the NR2B subunit. Its molecular formula is , and it has a molar mass of approximately 181.15 g/mol. Homoquinolinic acid exhibits similar potency to N-methyl-D-aspartate and is about five times more potent than quinolinic acid in stimulating the N-methyl-D-aspartate receptor .
HQA acts as a partial agonist at the NMDA receptor, particularly those containing the NR2B subunit []. By binding to the glutamate site of the NMDA receptor, it mimics the action of glutamate, a natural neurotransmitter. This leads to excessive calcium influx into neurons, triggering excitotoxicity and neuronal death []. Additionally, HQA might interact with an unidentified binding site distinct from the NMDA receptor [].
Additionally, homoquinolinic acid can undergo metabolic transformations similar to those of other quinoline derivatives, including oxidation and hydrolysis, although specific reaction pathways for homoquinolinic acid are less extensively documented compared to its analogs .
Homoquinolinic acid is recognized for its neurotoxic properties, particularly due to its ability to activate the N-methyl-D-aspartate receptor. This activation can lead to increased intracellular calcium levels, resulting in excitotoxicity—a process implicated in various neurodegenerative disorders. The compound has been studied for its role in modulating synaptic plasticity and its potential impact on neurological conditions such as Alzheimer's disease and schizophrenia .
Moreover, homoquinolinic acid's interaction with the glutamate system suggests it may influence cognitive functions and behaviors associated with excitatory neurotransmission .
The synthesis of homoquinolinic acid can be achieved through several methods:
- Chemical Synthesis: Homoquinolinic acid can be synthesized from quinoline derivatives through various oxidation reactions.
- Biochemical Pathways: It is hypothesized that homoquinolinic acid may also be produced via metabolic pathways involving tryptophan metabolism, similar to quinolinic acid synthesis .
- Electrochemical Methods: Recent studies have explored electrochemical synthesis as a viable method for producing this compound efficiently.
These methods highlight the compound's versatility in synthetic chemistry and potential applications in research.
Homoquinolinic acid has several applications in scientific research:
- Neuroscience Research: It is used as a tool to study excitatory neurotransmission and neurotoxicity mechanisms.
- Pharmacological Studies: Due to its properties as an N-methyl-D-aspartate receptor agonist, it is investigated for potential therapeutic applications in treating neurological disorders characterized by glutamate dysregulation.
- Toxicological Assessments: The compound serves as a model for understanding excitotoxicity and its implications in neurodegenerative diseases .
Studies on homoquinolinic acid often focus on its interactions with various receptors and biological systems:
- N-Methyl-D-Aspartate Receptor Interaction: Research has demonstrated that homoquinolinic acid acts on the N-methyl-D-aspartate receptor, influencing synaptic transmission and plasticity.
- Neurotoxic Effects: Investigations into the compound's neurotoxic effects reveal that it can induce oxidative stress and neuronal cell death through excitotoxic mechanisms .
- Comparative Studies with Other Neurotoxins: Homoquinolinic acid has been compared with other excitotoxins like quinolinic acid to elucidate differences in potency and receptor selectivity .
Homoquinolinic acid shares structural similarities with several other compounds, particularly within the quinoline family. Here are some notable comparisons:
| Compound | Structure Similarity | Potency at N-Methyl-D-Aspartate Receptor | Unique Features |
|---|---|---|---|
| Quinolinic Acid | High | Moderate (less than homoquinolinic acid) | Endogenous metabolite of tryptophan |
| Kynurenic Acid | Moderate | Antagonist | Neuroprotective effects |
| 3-Hydroxykynurenine | Moderate | Moderate | Involved in neuroinflammatory responses |
| 2-Carboxy-3-carboxymethylquinoline | Low | Unknown | Selective ligand for uncharacterized site |
Homoquinolinic acid stands out due to its specific receptor selectivity and higher potency compared to quinolinic acid, making it a significant subject of study in neuropharmacology .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








